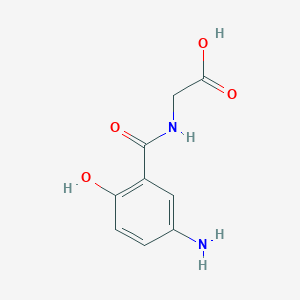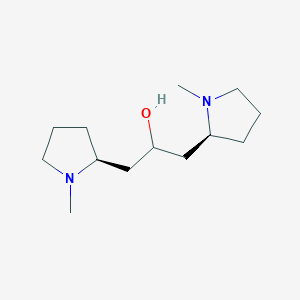
Dihydrocuscohygrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocuscohygrine is a natural product found in Erythroxylum glaucum, Erythroxylum monogynum, and Erythroxylum cataractarum with data available.
Wissenschaftliche Forschungsanwendungen
1. Influence on Metabolic and Inflammatory Processes
Dihydromyricetin, a compound related to Dihydrocuscohygrine, has been observed to improve glucose and lipid metabolism, and exert anti-inflammatory effects in nonalcoholic fatty liver disease patients. This was demonstrated in a randomized controlled trial where Dihydromyricetin significantly decreased serum levels of various metabolic markers and inflammatory mediators, suggesting its potential for therapeutic use in metabolic and inflammatory disorders (Chen et al., 2015).
2. Energy Storage and Release Applications
In the context of sustainable energy solutions, research has been conducted on dihydrogen production from the dehydrogenation reaction of ammonia borane, a safer solid source of H2. Although not directly related to Dihydrocuscohygrine, this research highlights the potential of molecular compounds in facilitating the storage and release of energy, which is a crucial aspect of sustainable energy development (Mboyi et al., 2021).
3. Contributions to Anticancer Drug Design
Dihydrofolate reductase (DHFR) is a target for antibacterial, antifungal, and anti-malarial treatments, and increasingly, for anticancer drugs. Research in this field includes the study of DHFR inhibitors, their synthesis, and potential anticancer activity, underlining the importance of molecular research in advancing cancer treatment (Wróbel & Drozdowska, 2019).
4. Advancements in Ecohydrology and Plant-Water Relations
In ecohydrology, understanding the interactions between vegetation and hydrologic flows is crucial. Research in this field, focusing on plant-water relations, contributes significantly to our knowledge of how ecosystems function, with implications for managing water resources and preserving biodiversity (Asbjornsen et al., 2011).
Eigenschaften
Produktname |
Dihydrocuscohygrine |
|---|---|
Molekularformel |
C13H26N2O |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
1,3-bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
UOJNOOLFFFFKNA-RYUDHWBXSA-N |
Isomerische SMILES |
CN1CCC[C@H]1CC(C[C@@H]2CCCN2C)O |
Kanonische SMILES |
CN1CCCC1CC(CC2CCCN2C)O |
Synonyme |
(+)-dihydrocuscohygrine dihydrocuscohygrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



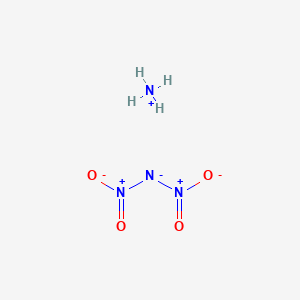
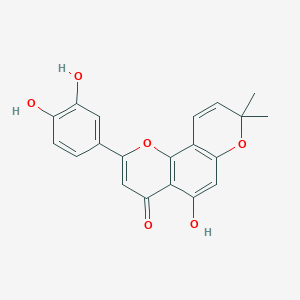
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)
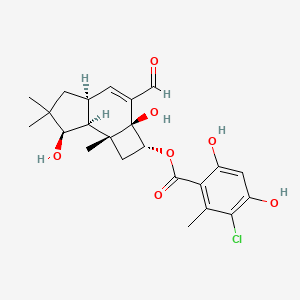

![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
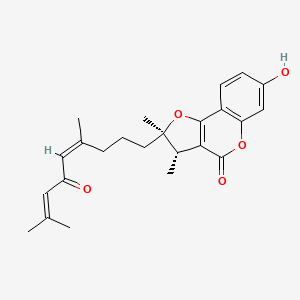
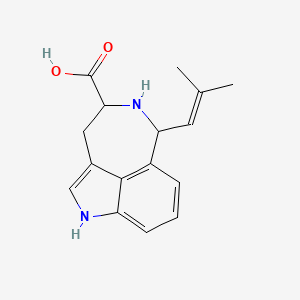
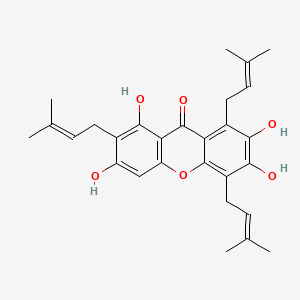
![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)
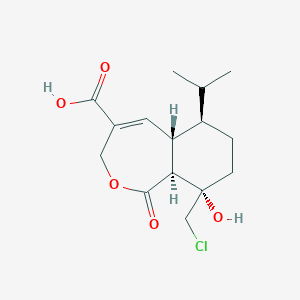
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
